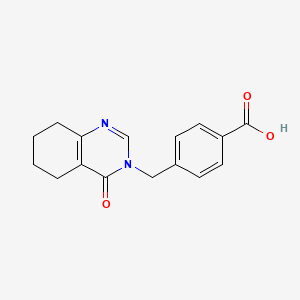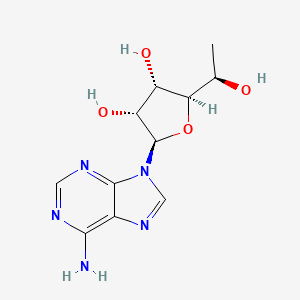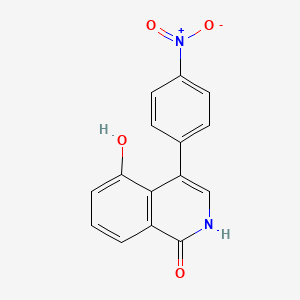![molecular formula C15H17NO3Si B11842391 Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane CAS No. 923294-79-5](/img/structure/B11842391.png)
Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl((3’-nitro-[1,1’-biphenyl]-4-yl)oxy)silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a biphenyl structure with a nitro substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl((3’-nitro-[1,1’-biphenyl]-4-yl)oxy)silane typically involves the reaction of 3’-nitro-[1,1’-biphenyl]-4-ol with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorotrimethylsilane. The general reaction scheme is as follows:
3’-nitro-[1,1’-biphenyl]-4-ol+ClSi(CH3)3→Trimethyl((3’-nitro-[1,1’-biphenyl]-4-yl)oxy)silane+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl((3’-nitro-[1,1’-biphenyl]-4-yl)oxy)silane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as alkoxides or amines.
Hydrosilylation: Catalysts such as platinum or rhodium complexes.
Major Products
Reduction of Nitro Group: 3’-amino-[1,1’-biphenyl]-4-yl)oxy)silane.
Substitution Reactions: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, Trimethyl((3’-nitro-[1,1’-biphenyl]-4-yl)oxy)silane is used as a precursor for the introduction of the biphenyl moiety into complex molecules. It serves as a building block for the synthesis of various organic compounds.
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of drugs targeting specific biological pathways. The nitro group can be modified to create bioactive molecules with therapeutic potential.
Industry
In materials science, the compound is used in the development of advanced materials with specific properties, such as improved thermal stability and mechanical strength. It is also employed in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism by which Trimethyl((3’-nitro-[1,1’-biphenyl]-4-yl)oxy)silane exerts its effects depends on the specific application. In hydrosilylation reactions, the silicon-hydrogen bond undergoes addition across unsaturated bonds, facilitated by a catalyst. In biological systems, the nitro group can be reduced to an amino group, which may interact with biological targets such as enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: An organosilicon compound with a simpler structure, used as a reducing agent and in hydrosilylation reactions.
Triethylsilane: Similar to Trimethylsilane but with ethyl groups instead of methyl groups, offering different reactivity and solubility properties.
Phenyltrimethylsilane: Contains a phenyl group instead of a biphenyl moiety, used in organic synthesis for introducing phenyl groups.
Uniqueness
Trimethyl((3’-nitro-[1,1’-biphenyl]-4-yl)oxy)silane is unique due to the presence of both the nitro group and the biphenyl structure, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and the creation of novel compounds with tailored properties.
Eigenschaften
CAS-Nummer |
923294-79-5 |
|---|---|
Molekularformel |
C15H17NO3Si |
Molekulargewicht |
287.38 g/mol |
IUPAC-Name |
trimethyl-[4-(3-nitrophenyl)phenoxy]silane |
InChI |
InChI=1S/C15H17NO3Si/c1-20(2,3)19-15-9-7-12(8-10-15)13-5-4-6-14(11-13)16(17)18/h4-11H,1-3H3 |
InChI-Schlüssel |
ZCOUAAIIFBNPBC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Iodo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11842314.png)

![6-Hydroxy-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one](/img/structure/B11842323.png)




![2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11842355.png)

![6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine](/img/structure/B11842369.png)

![4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde](/img/structure/B11842381.png)

![1-(4-Methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11842396.png)
